Anethole

Description

Properties

IUPAC Name |

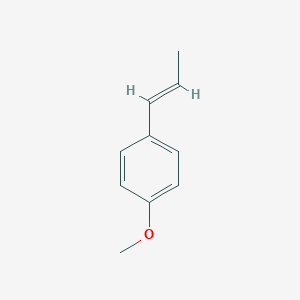

1-methoxy-4-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVINXPYWBROJD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | anethole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Anethole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26795-32-4 | |

| Record name | Poly(trans-anethole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26795-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020087 | |

| Record name | (E)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992), Liquid, White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline], Colourless to faintly yellow liquid with an aniseed-like odour | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anethole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Anethole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

454.1 °F at 760 mmHg (NTP, 1992), 234 °C | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °F (NTP, 1992), 90.1 °C | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anethole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble (NTP, 1992), 1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL, ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER, Water solubility = 1.110E-1 g/l @ 25 °C, Slightly soluble in water; miscible with chloroform and ether, 1 ml in 2 ml 96% alcohol (in ethanol) | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Anethole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9882 (NTP, 1992) - Less dense than water; will float, 0.9878 @ 20 °C/4 °C, 0.983-0.988 | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Anethole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg], 5.45 Pa @ 294 deg K | |

| Record name | Anethole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

104-46-1, 4180-23-8, 50770-19-9 | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Anethole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4180-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Anethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050770199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anethole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANETHOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Anethole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ANETHOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(1E)-1-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-4-(propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Anethole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-propenylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anethole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3JEK5DO4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70.4 °F (NTP, 1992), 21.3 °C, Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol | |

| Record name | ANETHOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANETHOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Anethole: A Technical Overview of its Chemical Structure and Physicochemical Properties

An in-depth technical guide on the chemical structure and physicochemical properties of anethole.

This compound, systematically named 1-methoxy-4-(prop-1-en-1-yl)benzene, is an aromatic, unsaturated ether belonging to the phenylpropanoid class of organic compounds.[1][2] It is a principal component responsible for the characteristic scent and flavor of anise, star anise, and fennel.[1][3] This document provides a detailed examination of its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a derivative of allylbenzene and is characterized by a benzene ring substituted with a methoxy group and a propenyl group at the para position.[1][3][4] The presence of a double bond in the propenyl side chain gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z) and trans-(E).[1][5]

-

trans-Anethole ((E)-Anethole): This is the more stable and abundant isomer found in nature, comprising over 99% of this compound in essential oils.[1][3] It is preferred for commercial use due to its pleasant sweet, anise-like flavor.[5]

-

cis-Anethole ((Z)-Anethole): This isomer is significantly less common and is reported to be 10-15 times more toxic than its trans counterpart.[5] It possesses an unpleasant scent and flavor.[6]

The structural difference between these isomers dictates their distinct physical, organoleptic, and toxicological properties.[5]

Physicochemical Properties

This compound is a colorless to pale yellow liquid or crystalline solid at room temperature, with a characteristic sweet, anise-like odor.[1][2][4][7] Its physicochemical properties are crucial for its applications in the food, fragrance, and pharmaceutical industries.[4]

The fundamental properties of this compound are summarized below. The data primarily corresponds to the common trans-isomer unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [2][8][9] |

| Molecular Weight | 148.20 g/mol | [1][2][8] |

| Appearance | Colorless to pale yellow liquid or white crystals | [2][5][7][10] |

| Odor | Sweet, anise, licorice | [2][5][7] |

| Density | ~0.988 g/mL at 25°C | [1][10][11][12] |

| Refractive Index | ~1.557 - 1.561 at 20°C | [5][8][10][13] |

| Flash Point | ~90 - 101 °C | [2][5][8][10][13] |

| Vapor Pressure | ~0.07 - 0.09 mmHg at 25°C | [7][8][14] |

| logP (o/w) | ~3.17 - 3.4 | [7][15] |

The melting and boiling points are key indicators for distinguishing between the cis and trans isomers. The melting point of trans-anethole is significantly depressed by the presence of the cis-isomer, making it a critical specification in commercial products.[5]

| Property | trans-Anethole | cis-Anethole | Source(s) |

| Melting Point | 20 - 23 °C | -22.5 °C | [1][2][5][8][10][13] |

| Boiling Point | 234 - 237 °C at 760 mmHg | ~237.5 °C at 760 mmHg (est.) | [1][5][7][10][13][15] |

This compound is highly hydrophobic.[16][17] It is only slightly soluble in water but exhibits high solubility in many organic solvents.[1][17] This differential solubility is responsible for the "ouzo effect," where anise-flavored liqueurs become cloudy upon dilution with water due to the formation of a stable microemulsion.[1][16][17]

| Solvent | Solubility | Source(s) |

| Water | Very slightly soluble (~111 mg/L at 25°C) | [1][7][10][12][17] |

| Ethanol | Freely soluble / High solubility | [1][4][5][7][12] |

| Ether | Miscible / Soluble | [5][10][12] |

| Chloroform | Miscible | [10][12] |

| Acetone | Soluble | [10][12] |

| Benzene | Soluble | [5][12] |

| Ethyl Acetate | Soluble | [10][12] |

| Petroleum Ether | Soluble | [10][12] |

| Carbon Disulfide | Soluble | [10][12] |

Spectroscopic analysis is essential for the identification and quantification of this compound.

| Technique | Key Data Points | Source(s) |

| UV-Vis | λmax ≈ 258-259 nm (in isooctane or methanol/water) | [2][18][19] |

| IR (Infrared) | Characteristic peaks available in spectral databases. | [2][14][20][21] |

| ¹H NMR (CDCl₃) | trans-isomer: δ ~7.32 (d, 2H), ~6.89 (d, 2H), ~6.41 (d, 1H), ~6.15 (dq, 1H), ~3.84 (s, 3H), ~1.92 (dd, 3H) | [22][23][24] |

| ¹³C NMR (CDCl₃) | trans-isomer: δ ~159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9 | [23] |

Experimental Protocols & Methodologies

The isolation, identification, and quantification of this compound from natural sources or synthetic mixtures involve a combination of extraction, chromatographic, and spectroscopic techniques.

-

Extraction: this compound is typically isolated from the essential oils of plants like star anise or fennel.[3][8] Common methods include:

-

Purification:

A multi-technique approach is employed for the unambiguous identification and quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separating this compound from other volatile components in an essential oil and confirming its identity based on its mass spectrum and retention time.[2][19] In a typical analysis, a Supelco Beta-Dex™ 120 capillary column might be used, with retention times of approximately 2.01 min for trans-anethole and 2.19 min for cis-anethole under specific temperature programs.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of this compound, including the stereochemistry of the propenyl group.[19][22][25] Spectra are typically recorded in deuterated chloroform (CDCl₃).[23] Advanced 2-D NMR techniques like COSY and HETCOR can be used to assign all proton and carbon signals definitively.[25]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a validated method for quantifying this compound, particularly in biological matrices like rat plasma.[18][19] A common setup uses a reverse-phase C18 column with a mobile phase like methanol-water (85:15, v/v) and detection at this compound's λmax of ~259 nm.[19]

-

UV-Visible Spectrophotometry: This technique is used to determine the wavelength of maximum absorbance (λmax) for this compound, which is essential for setting up HPLC detection methods.[2][18][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. idealpublication.in [idealpublication.in]

- 4. asi-vn.com [asi-vn.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. This compound Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anethol, 104-46-1 [thegoodscentscompany.com]

- 8. ScenTree - this compound (CAS N° 104-46-1 / 4180-23-8) [scentree.co]

- 9. This compound [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. trans-Anethole | 4180-23-8 [chemicalbook.com]

- 12. trans-Anethole 99 4180-23-8 [sigmaaldrich.com]

- 13. This compound, 25 ml, CAS No. 4180-23-8 | More Reference Substances | Phytochemicals | Natural & Reference Materials | Chemicals | Carl ROTH - Germany [carlroth.com]

- 14. Page loading... [wap.guidechem.com]

- 15. (Z)-anethol, 25679-28-1 [thegoodscentscompany.com]

- 16. This compound - American Chemical Society [acs.org]

- 17. This compound - Molecule of the Month - June 2023 - HTML-only version [chm.bris.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. This compound [webbook.nist.gov]

- 21. trans-Anethole(4180-23-8) IR Spectrum [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. trans-Anethole(4180-23-8) 1H NMR spectrum [chemicalbook.com]

- 25. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 26. pubs.acs.org [pubs.acs.org]

The Occurrence and Analysis of Trans-Anethole in Essential Oils: A Technical Guide

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) is a widely occurring phenylpropene derivative, with its trans-isomer being the more stable and abundant natural form.[1] This compound is a significant contributor to the characteristic aromas and flavors of numerous plants and is a key component in the food, beverage, pharmaceutical, and cosmetic industries.[1][2] This technical guide provides an in-depth overview of the natural sources of trans-anethole, its quantitative occurrence in various essential oils, and detailed methodologies for its extraction and analysis.

Natural Sources and Quantitative Occurrence

Trans-anethole is predominantly found in the essential oils of several aromatic plants, particularly those belonging to the Apiaceae and Schisandraceae families.[1] The concentration of trans-anethole can vary significantly based on the plant species, geographical origin, and the extraction method employed.[3][4]

The primary commercial sources of natural trans-anethole are star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare).[1][5] Essential oil of star anise from Vietnam, for instance, contains over 86% trans-anethole.[1] Other notable plant sources include tarragon (Artemisia dracunculus), basil (Ocimum basilicum), dill (Anethum graveolens), and lemon balm (Melissa officinalis).[6][7][8]

The following tables summarize the quantitative data on trans-anethole content in the essential oils of key botanical sources as reported in various studies.

Table 1: Trans-Anethole Content in Essential Oils from Major Botanical Sources

| Botanical Source | Plant Family | Common Name | Trans-Anethole Content (%) | References |

| Illicium verum | Schisandraceae | Star Anise | >86 - >90 | [1][7] |

| Pimpinella anisum | Apiaceae | Anise | 75 - 96.8 | [4][7][9] |

| Foeniculum vulgare | Apiaceae | Fennel | 30 - 92.7 | [3][7][9][10] |

Table 2: Quantitative Analysis of Trans-Anethole in Fennel (Foeniculum vulgare) Essential Oil and Extracts

| Sample Type | Extraction/Analysis Method | Trans-Anethole Content (mg/g) | References |

| Essential Oil | Hydrodistillation | 8.82 ± 0.54 | [6] |

| Traditional Methanolic Extract | Reflux Extraction | 6.44 ± 0.32 | [6] |

| Ultrasound-Assisted Methanolic Extract | Ultrasonic Extraction | 8.34 ± 0.48 | [6] |

| Essential Oil (from Pakistan) | GC-MS | 14.8 | [11] |

| Essential Oil (from Saudi Arabia) | GC-MS | 10.2 | [11] |

| Essential Oil (from India) | GC-MS | 7.40 | [11] |

Table 3: Comparison of Trans-Anethole Yield from Anise and Star Anise Using Different Extraction Methods

| Plant Source | Extraction Method | Trans-Anethole Content (%) | References |

| Star Anise | Microwave-Assisted Extraction (MAE) | 93.78 | [4] |

| Anise | Solvent Extraction (n-hexane) | Not specified, but phenylpropanoids constitute 88.25-97.22% | [4][12] |

| Star Anise | Hydrodistillation | Not specified, but phenylpropanoids constitute 88.25-97.22% | [4][12] |

Experimental Protocols

The extraction and quantification of trans-anethole from plant materials involve several established methodologies. The choice of method can significantly impact the yield and purity of the resulting essential oil.

Extraction Methodologies

1. Hydrodistillation for Essential Oil Isolation

This is a standard method for extracting essential oils from plant materials.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Weigh approximately 200 g of the plant material (e.g., fennel seeds).[13]

-

Combine the plant material with 1000 mL of water in the distillation flask.[13]

-

Conduct the distillation for a period of 8 hours.[13]

-

The collected distillate will separate into an aqueous layer and an oil layer. Trap the oil layer and any dissolved oil in the aqueous layer using dichloromethane (3 x 50 mL).[13]

-

Concentrate the organic layer using a rotary vacuum evaporator to obtain the pure essential oil.[13]

-

2. Traditional Methanolic Extraction (Reflux)

This method is suitable for obtaining a crude extract containing trans-anethole.

-

Procedure:

-

Grind approximately 10 g of the plant material (e.g., fennel seeds) into a fine powder.[13]

-

Reflux the powdered material with 100 mL of methanol for 1 hour in a water bath.[13]

-

Filter the mixture. Reflux the remaining solid residue (marc) with an additional 70 mL of methanol for another hour and filter again.[13]

-

Combine the filtrates and evaporate the methanol using a rotary vacuum evaporator.[13]

-

Reconstitute the obtained residue in 50 mL of methanol. This solution is then ready for quantitative analysis.[13]

-

3. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency.

-

Apparatus: Ultrasonicator.

-

Procedure:

-

Extract approximately 10 g of finely powdered plant material with 100 mL of methanol.[6][13]

-

Evaporate the methanol using a rotary vacuum evaporator.[6][13]

-

Sonicate the solution at 50°C for approximately 1 hour.[6][13]

-

The resulting solution can be used for the quantitative analysis of trans-anethole.[6][13]

-

4. Microwave-Assisted Extraction (MAE)

MAE is a more rapid extraction technique that uses microwave energy.

-

Procedure:

Quantification Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like trans-anethole in essential oils.[6]

-

Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., n-hexane).[10]

-

GC-MS System: A typical system consists of a gas chromatograph coupled to a mass spectrometer.[10]

-

Column: A non-polar or semi-polar capillary column, such as a DB-5, is commonly used.[14]

-

Carrier Gas: Helium is typically used as the carrier gas.[10]

-

Injection: Samples are injected in split mode.[10]

-

Temperature Program: A programmed temperature gradient is used to separate the components. For example, starting at a lower temperature and gradually increasing to a higher temperature.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference standards and library databases (e.g., NIST, Wiley).[10][14]

-

Quantification: The relative percentage of each component is calculated based on the peak area in the chromatogram.[10] For absolute quantification, a calibration curve is prepared using a certified standard of trans-anethole.[11]

2. Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC)

RP-HPTLC is a planar chromatographic technique that can be used for the quantification of trans-anethole.

-

Stationary Phase: RP-HPTLC plates.

-

Mobile Phase: A common mobile phase is a mixture of ethanol and water (e.g., 7.5:2.5 v/v).[6]

-

Sample Application: Apply the standard solutions and sample extracts as bands onto the HPTLC plate using an automated applicator.[15]

-

Development: Develop the plate in a pre-saturated automatic developing chamber to a distance of 80 mm.[6][15]

-

Detection: Scan the plate densitometrically at the wavelength of maximum absorbance for trans-anethole (λmax = 262 nm).[6][15]

-

Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standard. The concentration of trans-anethole in the samples is then determined from this curve.[6][15]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the extraction and analysis of trans-anethole.

References

- 1. asi-vn.com [asi-vn.com]

- 2. Dietary this compound: a systematic review of its protective effects against metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. GC-MS metabolites profiling of this compound-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method | MDPI [mdpi.com]

- 7. idealpublication.in [idealpublication.in]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Characterization of Cis- and Trans-Anethole Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethole, a phenylpropanoid widely used in the flavor, fragrance, and pharmaceutical industries, exists as two geometric isomers: cis-(Z) and trans-(E). The profound differences in their sensory properties and toxicological profiles necessitate robust analytical methods for their differentiation and quantification. This technical guide provides a comprehensive overview of the characterization of cis- and trans-anethole, detailing their physicochemical properties, spectroscopic signatures, and chromatographic separation. Detailed experimental protocols for key analytical techniques are provided, alongside visualizations of metabolic pathways and experimental workflows to support research and development activities.

Physicochemical and Toxicological Properties

The seemingly subtle difference in the spatial arrangement of the propenyl side chain in cis- and trans-anethole leads to significant variations in their physical and biological properties. The trans-isomer is the more stable and predominantly occurring form in nature[1]. A critical distinction lies in their toxicity, with cis-anethole reported to be significantly more toxic than its trans counterpart[2]. This underscores the importance of accurately identifying and quantifying each isomer in commercial preparations and natural extracts.

Table 1: Physicochemical and Toxicological Properties of this compound Isomers

| Property | trans-Anethole | cis-Anethole |

| Synonyms | (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene, p-Propenylanisole | (Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene |

| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol | 148.20 g/mol |

| Melting Point | 21.3 °C[3] | -22.5 °C[4] |

| Boiling Point | 234-237 °C[3] | 79-79.5 °C at 23 mmHg[4] |

| Refractive Index | 1.561 at 20°C[3] | 1.55455 at 20°C[4] |

| Solubility | Poorly soluble in water, highly soluble in ethanol[1] | Poorly soluble in water, soluble in organic solvents |

| Toxicity | Lower toxicity | Reported to be 10-15 times more toxic than the trans-isomer[2] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of cis- and trans-anethole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the two isomers, primarily based on the coupling constants of the vinylic protons.

Table 2: ¹H NMR Spectroscopic Data of this compound Isomers (CDCl₃)

| Proton Assignment | trans-Anethole Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) | cis-Anethole Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |

| Aromatic Protons | 7.32 (d, 2H, J = 8.8) and 6.89 (d, 2H, J = 8.8)[5] | Signals partially overlapped by trans-anethole in mixtures |

| Vinylic Proton (=CH-Ar) | 6.41 (d, 1H, J = 15.7)[5] | Signals partially overlapped by trans-anethole in mixtures |

| Vinylic Proton (=CH-Me) | 6.15 (dq, 1H, J = 15.7, 6.6)[5] | 5.77 (dq, 1H, J = 11.5, 7.1)[2][5] |

| Methoxyl Protons (-OCH₃) | 3.84 (s, 3H)[5] | 3.85 (s, 3H)[2][5] |

| Methyl Protons (-CH₃) | 1.92 (dd, 3H, J = 6.6, 1.4)[5] | 1.96 (dd, 3H, J = 7.1, 1.8)[2][5] |

Table 3: ¹³C NMR Spectroscopic Data of this compound Isomers (CDCl₃)

| Carbon Assignment | trans-Anethole Chemical Shift (δ, ppm) | cis-Anethole Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 159.1, 131.8[2][5] | Data not explicitly found in search results |

| Vinylic CH | 131.0, 123.8[2][5] | Data not explicitly found in search results |

| Aromatic CH | 127.4, 114.4[2][5] | Data not explicitly found in search results |

| Methoxyl C (-OCH₃) | 55.6[2][5] | Data not explicitly found in search results |

| Methyl C (-CH₃) | 18.9[2][5] | Data not explicitly found in search results |

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in this compound. The out-of-plane C-H bending vibration of the trans-substituted double bond is a key diagnostic feature for trans-anethole.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (alkene) | Stretching | 3100-3000 |

| C-H (alkane) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | ~1600 and 1500-1430[6] |

| C=C (alkene) | Stretching | ~1650 |

| C-O (ether) | Stretching | 1300-1000 |

| C-H (trans C=C) | Out-of-plane bending | ~965 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak (m/z 148). The fragmentation patterns of the two isomers are reported to be very similar, making their differentiation by MS alone challenging[7][8].

Table 5: Common Mass Fragments of this compound

| m/z | Proposed Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 147 | [M-H]⁺ |

| 133 | [M-CH₃]⁺ |

| 117 | [M-OCH₃]⁺ |

| 105 | [M-C₃H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Isolation of this compound from Anise Seeds by Steam Distillation

This protocol describes the extraction of the essential oil rich in trans-anethole from anise seeds.

Materials and Equipment:

-

Anise seeds

-

Mortar and pestle

-

Round-bottom flask (250 mL)

-

Heating mantle

-

Distillation head, condenser, and receiving flask

-

Separatory funnel (100 mL)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Grind approximately 10 g of anise seeds using a mortar and pestle.

-

Transfer the ground seeds to the 250 mL round-bottom flask and add 150 mL of deionized water.

-

Set up the steam distillation apparatus.

-

Heat the flask to boiling and collect the distillate until approximately 50 mL has been collected. The distillate will appear cloudy.

-

Allow the distillate to cool to room temperature.

-

Transfer the distillate to a separatory funnel and extract twice with 20 mL portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the essential oil.

Separation and Quantification of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound isomers. The specific parameters may need to be optimized based on the available instrumentation and column.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

-

Column: A capillary column suitable for the separation of isomers, such as a Supelco Beta-Dex™ 120 or an HP-5MS.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at 3 °C/min.

-

Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

-

MS Detector (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Procedure:

-

Prepare a standard solution of trans-anethole and, if available, cis-anethole in a suitable solvent (e.g., hexane or ethanol).

-

Prepare the sample solution by diluting the essential oil or sample containing this compound in the same solvent.

-

Inject 1 µL of the standard and sample solutions into the GC-MS system.

-

Acquire the chromatograms and mass spectra.

-

Identify the peaks corresponding to cis- and trans-anethole based on their retention times compared to the standards.

-

Quantify the isomers using the peak areas from the chromatogram.

Visualizations

Experimental Workflow for this compound Isomer Characterization

Caption: Workflow for the extraction and characterization of this compound isomers.

Metabolic Pathway of trans-Anethole in Mammals

Caption: Metabolic fate of trans-anethole in mammalian systems.[9]

Biosynthesis of trans-Anethole in Anise

Caption: Biosynthetic pathway of trans-anethole in anise plants.

Conclusion

The characterization of cis- and trans-anethole isomers is crucial for ensuring the quality, safety, and efficacy of products in which they are present. This guide has provided a detailed overview of the key analytical techniques and methodologies for their differentiation. The significant differences in their physicochemical properties, particularly their melting points, and their distinct NMR spectroscopic signatures, provide reliable means for their identification. Gas chromatography remains the method of choice for their separation and quantification. The provided experimental protocols and visualizations of metabolic and biosynthetic pathways serve as valuable resources for researchers, scientists, and drug development professionals working with this important flavor and fragrance compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Metabolism of this compound Dithiolethione by Rat and Human Liver Microsomes: Formation of Various Products Deriving from Its O-Demethylation and S-Oxidation. Involvement of Cytochromes P450 and Flavin Monooxygenases in These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H12O | CID 637563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound Isomerization and Dimerization Induced by Acid Sites or UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pathways of metabolism of [1'-14C]-trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of Anethole: A Technical Guide to NMR, IR, and UV-Vis Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a phenylpropanoid, is the primary aromatic constituent of anise, fennel, and star anise, imparting a characteristic licorice flavor and aroma.[1] Beyond its use as a flavoring agent, this compound exhibits a range of pharmacological activities, including antimicrobial and estrogenic properties, making it a subject of interest in drug discovery and development.[1] A thorough understanding of its molecular structure and purity is paramount for both quality control and the exploration of its therapeutic potential. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in their analytical endeavors.

Data Presentation: Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of trans-anethole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for trans-Anethole in CDCl₃ [2][3]

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-7 (aromatic) | 7.32 | d | 8.8 |

| H-8 (aromatic) | 6.89 | d | 8.8 |

| H-1' | 6.41 | d | 15.7 |

| H-2' | 6.15 | dq | 15.7, 6.6 |

| OCH₃ | 3.84 | s | - |

| CH₃ | 1.92 | dd | 6.6, 1.4 |

Table 2: ¹³C NMR Spectroscopic Data for trans-Anethole in CDCl₃ [2][4]

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-4 (aromatic) | 159.1 |

| C-1 (aromatic) | 131.8 |

| C-1' | 131.0 |

| C-2' | 123.8 |

| C-2, C-6 (aromatic) | 127.4 |

| C-3, C-5 (aromatic) | 114.4 |

| OCH₃ | 55.6 |

| CH₃ | 18.9 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for trans-Anethole [5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3007 | C-H stretch | Aromatic |

| ~2924-2853 | C-H stretch | Aliphatic (CH₃) |

| ~1609 | C=C stretch | Aromatic ring |

| ~1510 | C=C stretch | Aromatic ring |

| ~1245 | C-O stretch | Aryl ether |

| ~965 | C-H bend (out-of-plane) | trans-alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for trans-Anethole [7][8]

| Solvent | λmax (nm) |

| Methanol/Water | 259 |

| Ethanol/Water | 262 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45-90°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its vibrational modes.

Methodology:

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, a solution can be prepared by dissolving a small amount of this compound in a suitable solvent (e.g., chloroform) and placing it in a liquid cell.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Average a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them with the corresponding functional groups in the this compound molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound, which is characteristic of its conjugated π-electron system.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2-0.8).

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the this compound solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Processing:

-

The instrument software will generate an absorption spectrum.

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with key spectroscopic signals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. trans-Anethole(4180-23-8) 1H NMR spectrum [chemicalbook.com]

- 4. trans-Anethole(4180-23-8) 13C NMR spectrum [chemicalbook.com]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Anethole in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of anethole, a widely used aromatic compound in the pharmaceutical, food, and fragrance industries. Understanding its solubility is critical for formulation development, delivery systems, and quality control. This document presents quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for assessing solubility.

This compound: A Brief Overview

This compound (1-methoxy-4-(prop-1-en-1-yl)benzene) is an organic compound and a derivative of phenylpropene.[1] It is the primary constituent of essential oils from anise, star anise, and fennel, imparting a characteristic licorice-like flavor and aroma.[1][2] this compound exists as two geometric isomers, (E)-anethole (trans) and (Z)-anethole (cis), with the trans-isomer being more abundant and stable.[3] It is a colorless to pale yellow liquid or crystalline solid at room temperature, with a melting point around 20-21°C.[4][5]

Quantitative Solubility Data

This compound's molecular structure, characterized by a large nonpolar phenyl ring and a short propenyl group, dictates its solubility behavior. It is sparingly soluble in water but demonstrates high solubility in various organic solvents.[1][6][7] This property is famously responsible for the "ouzo effect," where anise-flavored liqueurs turn cloudy upon dilution with water due to the spontaneous formation of an this compound microemulsion.[1][2][6]

The following table summarizes the known solubility data for this compound in water and several common organic solvents.

| Solvent | Temperature (°C) | Solubility | Qualitative Description |

| Aqueous Solvents | |||

| Water | 25 | 111 mg/L (0.111 g/L)[8][9] | Very slightly soluble / Practically insoluble[4][5][10][11] |

| Organic Solvents | |||

| Ethanol | Not Specified | 1:1 in 90% Ethanol[8] | Freely Soluble / Well Soluble[1][4][12] |

| Ethanol | Not Specified | 500 mg/mL[13] | - |

| Diethyl Ether | Not Specified | Miscible[4][5][8] | Miscible[4][5][8] |

| Chloroform | Not Specified | Miscible[4][5][8] | Miscible[4][5][8] |

| Acetone | Not Specified | - | Soluble[4][5][10][13] |

| Benzene | Not Specified | - | Soluble[4][5][10][13] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 60 mg/mL[14] | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mM | - |

| Ethyl Acetate | Not Specified | - | Soluble[4][5][10][13] |

| Carbon Disulfide | Not Specified | - | Soluble[4][5][10][13] |

| Petroleum Ether | Not Specified | - | Soluble[4][5][13] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental component of its physicochemical characterization. The Shake-Flask method is the gold-standard and most reliable technique for determining the equilibrium solubility of a substance.[7][9] This method is recommended by major regulatory and standards organizations, including the OECD (Guideline 105) and the United States Pharmacopeia (USP Chapter <1236>).[1][5]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the general steps for determining the solubility of this compound in a selected solvent system (e.g., water, buffer solutions, or organic solvents).

1. Materials and Equipment:

-

High-purity this compound (trans-isomer recommended)

-

Solvent of interest (e.g., purified water, ethanol)

-

Glass flasks or vials with tight-fitting, inert stoppers

-

Constant temperature orbital shaker or water bath

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE, depending on solvent compatibility)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography (GC))

2. Preliminary Test (Optional but Recommended):

-

To estimate the approximate solubility, prepare serial dilutions.

-

Add a small, known amount of this compound (e.g., 10 mg) to a vial.

-

Incrementally add the solvent (e.g., starting with 0.1 mL, then increasing to 1 mL, 10 mL, etc.), shaking vigorously after each addition.

-

Observe the volume at which the this compound completely dissolves. This provides a rough estimate to ensure an excess of solid is used in the definitive test.

3. Definitive Experiment:

-

Preparation: Add an excess amount of this compound to several flasks (a minimum of three is recommended for statistical validity). The amount should be sufficient to ensure that a solid phase remains at the end of the experiment, confirming saturation.[7]

-

Equilibration: Add a precise volume of the chosen solvent to each flask. Place the sealed flasks in a constant temperature shaker or water bath (e.g., 25°C ± 0.5°C).

-

Agitation: Agitate the flasks for a predetermined period. For thermodynamic equilibrium, this is typically 24 to 48 hours.[8][13] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h) to ensure equilibrium has been reached. Equilibrium is confirmed when consecutive measurements are in agreement.

-

Phase Separation: Once equilibrium is reached, allow the suspensions to settle at the same constant temperature. To separate the undissolved this compound from the saturated solution, centrifugation at the test temperature is the preferred method. Alternatively, filtration can be used, but care must be taken to avoid adsorption of the solute onto the filter material and to ensure the filtration apparatus is pre-saturated with the solution to prevent concentration changes.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared using known concentrations of this compound.[8]

4. Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions made.

-

The final solubility is reported as the average concentration from the replicate flasks, typically in units of g/L, mg/mL, or mol/L, along with the standard deviation and the specific temperature at which the measurement was conducted.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. laboratuar.com [laboratuar.com]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. biorelevant.com [biorelevant.com]

- 6. oecd.org [oecd.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. (PDF) Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter (2017) | Michael D. Apley | 20 Citations [scispace.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

Synthesis and Characterization of Novel Anethole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethole, a naturally occurring phenylpropanoid found in the essential oils of plants such as anise and fennel, has long been recognized for its characteristic flavor and aroma. Beyond its traditional uses, this compound and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities. These activities, which include anti-inflammatory, anticancer, and neuroprotective effects, are largely attributed to the modulation of key cellular signaling pathways.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of novel this compound derivatives, with a focus on methodologies, data presentation, and the elucidation of their mechanisms of action.

Synthesis of Novel this compound Derivatives

The chemical modification of this compound opens up avenues for the development of new therapeutic agents with enhanced potency and selectivity. The propenyl side chain and the aromatic ring of the this compound scaffold are amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. Key synthetic strategies include the introduction of hydroxyl groups and the dehydration of precursor molecules.

Hydroxylation of the Propenyl Side Chain

The introduction of hydroxyl groups to the propenyl side chain of trans-anethole can lead to derivatives with altered polarity and biological activity. Two primary methods for this transformation are oxymercuration-demercuration and epoxidation followed by hydrolysis.

This two-step procedure results in the Markovnikov addition of a hydroxyl group across the double bond. The reaction proceeds through a mercurinium ion intermediate, which is subsequently reduced. This method can yield mono- and di-hydroxylated derivatives.[3]

Epoxidation of the double bond using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), followed by acid- or base-catalyzed hydrolysis of the resulting epoxide, yields a diol. This method provides an alternative route to dihydroxylated this compound derivatives.[3]

Dehydration of p-Methoxyphenylpropanol

Another synthetic route to this compound and its derivatives involves the dehydration of p-methoxyphenylpropanol. This reaction is typically carried out at elevated temperatures in the presence of a dehydrating agent and a water-carrying agent.[4][5]

Experimental Protocols

Protocol 1: Dehydration of p-Methoxyphenylpropanol to this compound

This protocol is adapted from a patented synthesis method.[5]

Materials:

-

p-Methoxyphenylpropanol

-

Anhydrous sodium sulfate (dehydrating agent)

-

Toluene (water-carrying agent)

-

Reaction kettle with a stirrer, reflux condenser, and water separator

Procedure:

-

To a reaction kettle, add the dehydrating agent (e.g., anhydrous sodium sulfate) and the water-carrying agent (e.g., toluene).

-

Heat the mixture to reflux (approximately 100-115°C).

-

Slowly add p-methoxyphenylpropanol dropwise to the refluxing mixture over a period of 6-8 hours.

-

After the addition is complete, maintain the reaction temperature between 100-150°C for an additional 30 minutes to 2 hours.

-